Cas no 438530-70-2 (4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde)
![4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde structure](https://www.kuujia.com/scimg/cas/438530-70-2x500.png)
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-3-((quinolin-8-yloxy)methyl)benzaldehyde
- 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
- 4-methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde
- SB68928
- Benzaldehyde, 4-methoxy-3-(8-quinolinyloxymethyl)-
- STK315871
- 4-Methoxy-3-[(8-quinolinyloxy)methyl]benzaldehyde #
- VS-05132
- Z275169808
- CS-0215159
- EN300-227636
- BBL016086
- ALBB-001083
- MFCD01114945
- AKOS000304059
- KAIREKLWZOZJFY-UHFFFAOYSA-N
- Oprea1_688137
- 438530-70-2
- G21172
- 4-METHOXY-3-[(8-QUINOLYLOXY)METHYL]BENZALDEHYDE
-
- MDL: MFCD01114945
- Inchi: InChI=1S/C18H15NO3/c1-21-16-8-7-13(11-20)10-15(16)12-22-17-6-2-4-14-5-3-9-19-18(14)17/h2-11H,12H2,1H3
- InChI Key: KAIREKLWZOZJFY-UHFFFAOYSA-N
- SMILES: COC1=C(C=C(C=C1)C=O)COC2=CC=CC3=C2N=CC=C3
Computed Properties
- Exact Mass: 293.10519334Da
- Monoisotopic Mass: 293.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 48.4Ų
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227636-0.1g |
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
438530-70-2 | 95% | 0.1g |
$83.0 | 2024-06-20 | |
Enamine | EN300-227636-0.25g |
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
438530-70-2 | 95% | 0.25g |
$116.0 | 2024-06-20 | |
Enamine | EN300-227636-0.5g |
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
438530-70-2 | 95% | 0.5g |
$218.0 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0685-10G |
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
438530-70-2 | 95% | 10g |
¥ 8,276.00 | 2023-04-13 | |
Fluorochem | 014216-1g |
4-Methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde |
438530-70-2 | 1g |
£287.00 | 2022-03-01 | ||
Fluorochem | 014216-5g |
4-Methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde |
438530-70-2 | 5g |
£782.00 | 2022-03-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0685-1G |
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
438530-70-2 | 95% | 1g |
¥ 1,841.00 | 2023-04-13 | |
Enamine | EN300-227636-2.5g |
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
438530-70-2 | 95% | 2.5g |
$614.0 | 2024-06-20 | |
abcr | AB379678-1g |
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde; . |
438530-70-2 | 1g |
€317.00 | 2025-02-21 | ||
A2B Chem LLC | AG19814-100mg |
4-Methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde |
438530-70-2 | 100mg |
$87.00 | 2024-04-20 |
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
Additional information on 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde
Comprehensive Overview of 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde (CAS No. 438530-70-2)
4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde (CAS No. 438530-70-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzaldehyde derivative features a unique molecular structure combining a quinoline moiety with a methoxybenzaldehyde framework, making it a valuable intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of small molecule inhibitors and fluorescence probes.
The compound's CAS number 438530-70-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its molecular formula and structural features have been extensively characterized using techniques like NMR spectroscopy and mass spectrometry. Recent studies highlight its role in medicinal chemistry, where its electron-rich aromatic system facilitates interactions with biological targets. This aligns with growing interest in quinoline-based therapeutics, a trending topic in AI-driven drug design platforms.
From a synthetic perspective, 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde exemplifies modern green chemistry principles. Its preparation often involves catalytic etherification and selective oxidation steps, reflecting industry demands for atom-efficient reactions. These methods resonate with current searches for sustainable synthesis protocols, a major focus in academic publications and patent literature.
The compound's physicochemical properties—including its solubility profile and thermal stability—make it suitable for diverse applications. In material science, researchers explore its utility in organic semiconductors and coordination polymers, addressing popular queries about advanced functional materials. Its fluorescence characteristics also spark interest in bioimaging applications, a rapidly growing field according to scientific search trends.
Quality control of CAS 438530-70-2 involves rigorous HPLC analysis and chromatographic purity assessments, meeting pharmaceutical standards. This aspect connects with frequent searches about analytical method validation in chemical manufacturing. The compound's structure-activity relationships are frequently discussed in computational chemistry forums, particularly regarding molecular docking simulations—a hot topic in AI-assisted research.
Market analyses indicate rising demand for 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde among contract research organizations and academic laboratories. This trend mirrors broader interest in heterocyclic building blocks, as evidenced by search engine data on specialty chemicals. The compound's intellectual property landscape shows multiple patents covering its synthetic routes and therapeutic applications, reflecting its commercial potential.
Environmental and safety profiles of CAS 438530-70-2 are frequently queried in regulatory databases. Proper handling requires standard laboratory precautions, with available SDS documentation detailing its storage conditions and compatibility information. These practical considerations address common user questions about chemical safety protocols in research settings.
Future research directions for this compound may explore its structure-optimization for enhanced bioavailability or material performance. Such investigations align with trending searches about molecular engineering and property prediction algorithms. The integration of machine learning in chemical research further amplifies interest in specialized compounds like 4-methoxy-3-[(quinolin-8-yloxy)methyl]benzaldehyde.
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